molecular formula C10H10N2OS B15238457 3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one

Katalognummer: B15238457
Molekulargewicht: 206.27 g/mol
InChI-Schlüssel: ZDAROPPWBLBYEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a thiophene ring attached to a dihydropyridinone structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one can be achieved through various synthetic routes. One common method involves the reaction of thiophene derivatives with appropriate amines and carbonyl compounds under controlled conditions. For example, the reaction of thiophene-3-carboxaldehyde with 3-aminopyridine in the presence of a reducing agent can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield. The choice of reagents and solvents is also optimized to minimize costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Amino-1-benzothiophene-2-carbonitrile
  • 3-Amino-1-(thiophen-2-ylmethyl)-1,2-dihydropyridin-2-one
  • 3-Amino-1-(thiophen-4-ylmethyl)-1,2-dihydropyridin-2-one

Uniqueness

3-Amino-1-(thiophen-3-ylmethyl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Eigenschaften

Molekularformel

C10H10N2OS

Molekulargewicht

206.27 g/mol

IUPAC-Name

3-amino-1-(thiophen-3-ylmethyl)pyridin-2-one

InChI

InChI=1S/C10H10N2OS/c11-9-2-1-4-12(10(9)13)6-8-3-5-14-7-8/h1-5,7H,6,11H2

InChI-Schlüssel

ZDAROPPWBLBYEQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=O)C(=C1)N)CC2=CSC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.